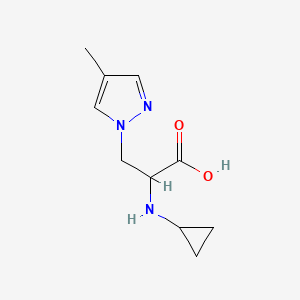![molecular formula C8H20Cl2N2O B13642742 6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is commonly used in scientific research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazaspiro[4.5]decane hydrate dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrate dihydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,9-Diazaspiro[4.5]decane hydrate dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,9-Diazaspiro[4.5]decane: The parent compound without the hydrate dihydrochloride form.
6,9-Diazaspiro[4.5]decane monohydrate: A similar compound with a different hydration state.
6,9-Diazaspiro[4.5]decane hydrochloride: Another related compound with a different chloride content.
Uniqueness
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride is unique due to its specific hydration and dihydrochloride form, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain research and industrial applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H20Cl2N2O |
|---|---|
Molekulargewicht |
231.16 g/mol |
IUPAC-Name |
6,9-diazaspiro[4.5]decane;hydrate;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH.H2O/c1-2-4-8(3-1)7-9-5-6-10-8;;;/h9-10H,1-7H2;2*1H;1H2 |
InChI-Schlüssel |
BXDPPJMFZSQPLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CNCCN2.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B13642672.png)

![[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl](/img/structure/B13642679.png)









